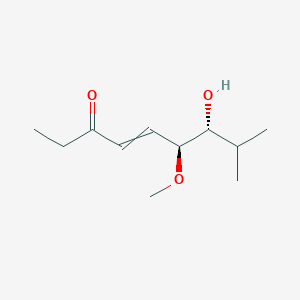
4H-1,3,2-Benzodioxaphosphorin-4-one, 2-(2,2,3,3-tetrafluoropropoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3,2-Benzodioxaphosphorin-4-one, 2-(2,2,3,3-tetrafluoropropoxy)- is a chemical compound known for its unique structure and reactivity It belongs to the class of benzodioxaphosphorin compounds, which are characterized by a phosphorus atom bonded to an oxygen atom within a dioxaphosphorin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous control of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is usually purified through crystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4H-1,3,2-Benzodioxaphosphorin-4-one, 2-(2,2,3,3-tetrafluoropropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the tetrafluoropropoxy group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted benzodioxaphosphorin derivatives .
Wissenschaftliche Forschungsanwendungen
4H-1,3,2-Benzodioxaphosphorin-4-one, 2-(2,2,3,3-tetrafluoropropoxy)- has several scientific research applications:
Chemistry: It is used as a reagent in phosphorylation and phosphitylation reactions, which are essential in the synthesis of nucleotides and other phosphorus-containing compounds
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique reactivity and interaction with biological molecules.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4H-1,3,2-Benzodioxaphosphorin-4-one, 2-(2,2,3,3-tetrafluoropropoxy)- involves its ability to act as a phosphorylating agent. It interacts with nucleophiles, transferring its phosphorus atom to form new phosphorus-containing compounds. This reactivity is facilitated by the electron-withdrawing effects of the tetrafluoropropoxy group, which makes the phosphorus atom more electrophilic .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: Known for its use in phosphorylation reactions.
4H-1,3,2-Benzodioxaphosphorin-4-one, 2-chloro-: Another variant used in similar applications
Uniqueness
4H-1,3,2-Benzodioxaphosphorin-4-one, 2-(2,2,3,3-tetrafluoropropoxy)- is unique due to the presence of the tetrafluoropropoxy group, which enhances its reactivity and stability compared to other benzodioxaphosphorin compounds. This makes it particularly valuable in applications requiring high reactivity and specificity .
Eigenschaften
CAS-Nummer |
137073-23-5 |
|---|---|
Molekularformel |
C10H7F4O4P |
Molekulargewicht |
298.13 g/mol |
IUPAC-Name |
2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-benzodioxaphosphinin-4-one |
InChI |
InChI=1S/C10H7F4O4P/c11-9(12)10(13,14)5-16-19-17-7-4-2-1-3-6(7)8(15)18-19/h1-4,9H,5H2 |
InChI-Schlüssel |
GRGDATBSAKJDAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OP(O2)OCC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(E)-Benzylideneamino]benzene-1,3-dicarboxylic acid](/img/structure/B14273474.png)






![2,2'-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene]](/img/structure/B14273526.png)

![Phosphonic acid, [amino(2-bromophenyl)methyl]-](/img/structure/B14273533.png)
![2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate](/img/structure/B14273534.png)

